REACTION_CXSMILES
|
C([Li])CCC.[Br:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([C:13]#[CH:14])[N:8]=1.[CH3:15][C:16]([CH3:18])=[O:17]>O1CCCC1>[Br:6][C:7]1[N:8]=[C:9]([C:13]#[C:14][C:16]([CH3:18])([OH:17])[CH3:15])[CH:10]=[CH:11][CH:12]=1
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Name
|
|
Quantity
|
0.6 mL
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Type
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reactant
|
Smiles
|
C(CCC)[Li]
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Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC=C1)C#C
|
Name
|
|
Quantity
|
4.1 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A tan slurry formed
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
DISSOLUTION
|
Details
|
The slurry dissolved
|
Type
|
CUSTOM
|
Details
|
to form a light orange solution
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for an additional 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched via the addition of saturated aqueous ammonium chloride
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified via flash chromatography (0-50% ethyl acetate/hexanes)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |